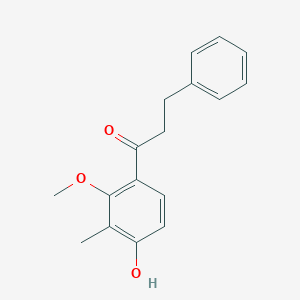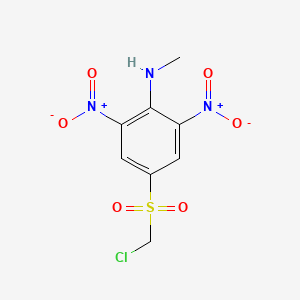![molecular formula C15H12ClNO4 B14589157 Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate CAS No. 61294-27-7](/img/structure/B14589157.png)
Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzoate ester linked to a carbamate group, which is further substituted with a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate typically involves the reaction of methyl salicylate with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Salicylic acid and 4-chlorophenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The 4-chlorophenyl group may enhance binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-{[(4-methylphenyl)carbamoyl]oxy}benzoate: Similar structure but with a methyl group instead of a chlorine atom.
Methyl 2-{[(4-nitrophenyl)carbamoyl]oxy}benzoate: Contains a nitro group instead of a chlorine atom.
Methyl 2-{[(4-fluorophenyl)carbamoyl]oxy}benzoate: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Eigenschaften
CAS-Nummer |
61294-27-7 |
|---|---|
Molekularformel |
C15H12ClNO4 |
Molekulargewicht |
305.71 g/mol |
IUPAC-Name |
methyl 2-[(4-chlorophenyl)carbamoyloxy]benzoate |
InChI |
InChI=1S/C15H12ClNO4/c1-20-14(18)12-4-2-3-5-13(12)21-15(19)17-11-8-6-10(16)7-9-11/h2-9H,1H3,(H,17,19) |
InChI-Schlüssel |
RALPRGDODWNHRY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1OC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)
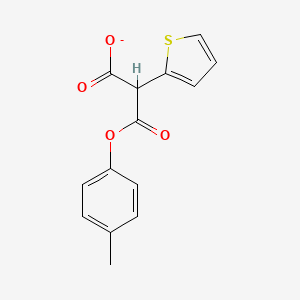

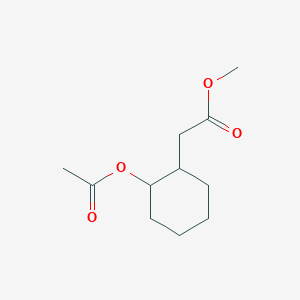
![Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane](/img/structure/B14589127.png)
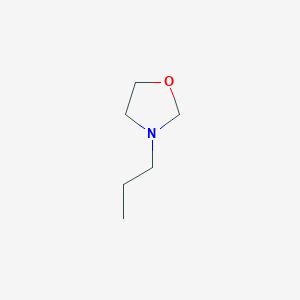
![2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan](/img/structure/B14589141.png)
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)
